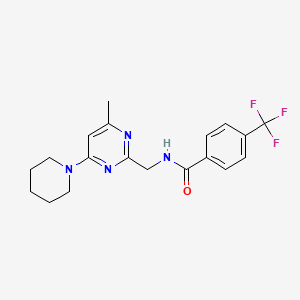

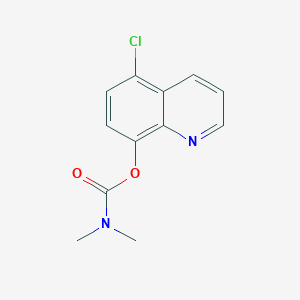

![molecular formula C16H14ClN3O B2367015 7-cloro-N-[(3-metoxifenil)metil]quinazolin-4-amina CAS No. 477846-50-7](/img/structure/B2367015.png)

7-cloro-N-[(3-metoxifenil)metil]quinazolin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” is a derivative of quinazoline, a class of heterocyclic compounds . Quinazoline and its derivatives have been reported for their diversified biological activities and are considered important for the synthesis of various physiologically significant and pharmacologically utilized molecules . They have exhibited a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

Synthesis Analysis

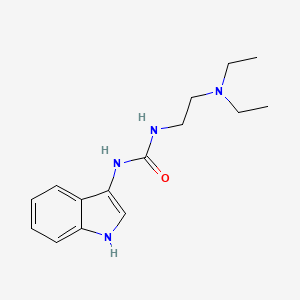

The synthesis of quinazoline derivatives involves various methods and depends on the substitutions on the quinazoline ring . Unfortunately, specific synthesis methods for “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” were not found in the retrieved papers.Molecular Structure Analysis

The molecular structure of “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine” is based on the quinazoline skeleton, which is a fused heterocyclic compound . The specific molecular structure would depend on the positions and types of substitutions on the quinazoline ring .Aplicaciones Científicas De Investigación

Terapia dirigida para el cáncer de vejiga

El cáncer de vejiga sigue siendo un importante problema de salud en todo el mundo. Las terapias tradicionales a menudo enfrentan limitaciones como la resistencia a múltiples fármacos y los efectos secundarios graves. Los derivados de la quinazolina, incluido el gefitinib, han surgido como agentes prometedores para la terapia dirigida. El gefitinib inhibe la tirosina quinasa del receptor del factor de crecimiento epidérmico (EGFR), que juega un papel crucial en la proliferación de las células cancerosas. Otros derivados de la quinazolina aprobados (por ejemplo, erlotinib, afatinib y vandetanib) han demostrado eficacia antitumoral. Los investigadores están diseñando activamente nuevos compuestos basados en la quinazolina para combatir los cánceres de vejiga .

Propiedades antimicrobianas

Los derivados de la quinazolinona, incluida la 7-cloro-N-[(3-metoxifenil)metil]quinazolin-4-amina, han despertado interés por su potencial antimicrobiano. Varios grupos de investigación han explorado sus relaciones estructura-actividad (SAR) y han encontrado resultados prometedores. Estos compuestos podrían contribuir a combatir las enfermedades infecciosas .

Otras aplicaciones potenciales

Si bien los campos anteriores están bien estudiados, puede haber aplicaciones adicionales para este compuesto. La investigación adicional podría descubrir sus efectos sobre otros cánceres, trastornos neurológicos o vías metabólicas.

En resumen, el gefitinib y los derivados relacionados de la quinazolina son prometedores en la terapia dirigida del cáncer y en las aplicaciones antimicrobianas. La investigación continua revelará su potencial total en varios contextos médicos . Si necesita información más detallada sobre algún aspecto específico, ¡no dude en preguntar! 😊

Direcciones Futuras

Quinazoline derivatives, including “7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine”, have a wide range of biological activities and are of considerable interest in medicinal chemistry . Future research could focus on exploring their potential uses in various therapeutic applications, as well as developing efficient methods for their synthesis .

Mecanismo De Acción

Target of Action

Quinazoline derivatives are known to interact with various biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

It’s known that quinazoline derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Quinazoline derivatives are known to influence several biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Quinazoline derivatives have been reported to exhibit various biological activities, including antimicrobial, antiviral, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Análisis Bioquímico

Biochemical Properties

Quinazolinone derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the quinazolinone derivative .

Cellular Effects

Quinazolinone derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinazolinone derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Quinazolinone derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine at different dosages in animal models have not been reported. Quinazolinone derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine are not well known. Quinazolinone derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

Quinazolinone derivatives have been studied for their interactions with transporters or binding proteins, as well as effects on localization or accumulation .

Subcellular Localization

Quinazolinone derivatives have been studied for their subcellular localization, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .

Propiedades

IUPAC Name |

7-chloro-N-[(3-methoxyphenyl)methyl]quinazolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-21-13-4-2-3-11(7-13)9-18-16-14-6-5-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOOQSXCESVFKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2366938.png)

![N-(3,5-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2366951.png)

![N-(3-chloro-2-methylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2366955.png)